2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane
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Overview
Description
2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is notable for its unique structure, which includes a chloro-substituted triazine ring and an ethynyl group bonded to a trimethylsilane moiety. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane typically involves the reaction of 3-chloro-1,2,4-triazine with ethynyltrimethylsilane. This reaction is often carried out under specific conditions to ensure high yield and purity. Commonly, the reaction is performed in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Cycloaddition Reactions: The triazine ring can undergo cycloaddition reactions with alkenes or alkynes, forming fused ring systems.
Common reagents used in these reactions include bases like sodium carbonate, catalysts like palladium for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane involves its interaction with various molecular targets. The chloro group in the triazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors . The ethynyl group can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane include:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
3,6-Dichloro-1,2,4,5-tetrazine: Used in the stapling of complex peptides.
Various triazine derivatives: These compounds share the triazine core but differ in their substituents, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3Si/c1-13(2,3)5-4-7-6-10-8(9)12-11-7/h6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKGXANKFQSLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(N=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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